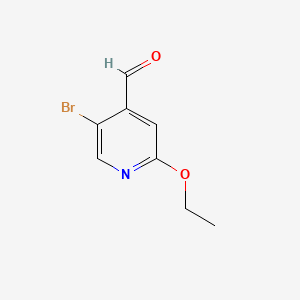
5-Bromo-2-ethoxypyridine-4-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-ethoxypyridine-4-carboxaldehyde is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.061. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Bromo-2-ethoxypyridine-4-carboxaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
This compound has a molecular formula of C_10H_10BrN_1O_2 and a CAS number of 1224604-10-7. It features a bromine atom at the 5-position and an ethoxy group at the 2-position of the pyridine ring, contributing to its unique chemical reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound may act as a ligand for specific receptors or enzymes, modulating their activity through:
- Hydrogen bonding : The aldehyde functional group can form hydrogen bonds with amino acid residues in target proteins.
- Hydrophobic interactions : The ethoxy group enhances lipophilicity, potentially increasing membrane permeability and receptor binding affinity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antiviral Activity
The compound also shows promise as an antiviral agent. Preliminary studies have demonstrated its efficacy against herpes simplex virus type 1 (HSV-1) in vitro, with IC50 values indicating significant antiviral potential.
| Virus Type | IC50 (µM) |
|---|---|
| HSV-1 | 0.22 |
| HSV-2 | 8.00 |
Structure-Activity Relationships (SAR)
The presence of the bromine and ethoxy groups significantly influences the compound's biological activity. Variations in these groups can lead to different pharmacological profiles. For instance, analogs lacking the bromine atom demonstrated reduced antimicrobial efficacy, emphasizing the importance of halogen substitution in enhancing biological potency.
Case Studies
- Antimicrobial Efficacy Study : A recent study investigated the antimicrobial properties of several pyridine derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to its analogs, supporting its use as a lead compound for further drug development .
- Antiviral Activity Assessment : In vitro assays conducted on Vero cells revealed that this compound effectively inhibited HSV replication, showcasing its potential as a therapeutic agent against viral infections .
Propiedades
IUPAC Name |
5-bromo-2-ethoxypyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-2-12-8-3-6(5-11)7(9)4-10-8/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWVICGNSRJEJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=C1)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













